tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Description
tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a boronic ester-functionalized pyrazole derivative with critical applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . The compound features:
- A pyrazole core substituted at position 3 with a pinacol boronic ester group.
- A tert-butyl carbamate (Boc) protecting group at position 1.
- A methyl group at position 3.
This structural combination balances reactivity, stability, and solubility, making it valuable in pharmaceutical and materials chemistry. Below, we compare its properties, synthesis, and applications with structurally related compounds.
Properties
IUPAC Name |
tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-10-9-11(16-21-14(5,6)15(7,8)22-16)17-18(10)12(19)20-13(2,3)4/h9H,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRISRJSQKQZPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402174-61-1 | |
| Record name | tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available pyrazole derivatives. The key steps involve:
Methylation: The methyl group at the 5-position is introduced using a methylating agent like methyl iodide.
Carbonylation: The carboxylate ester group is introduced through a carbonylation reaction, often using reagents like di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient production.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid component.
Oxidation and Reduction Reactions: It can undergo oxidation to form pyrazole derivatives with different functional groups.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and solvents like toluene or water.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal catalysts like palladium on carbon.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Biaryls: Through Suzuki-Miyaura coupling, biaryl compounds are formed.
Oxidized Pyrazoles: Various oxidized derivatives of pyrazole.
Substituted Pyrazoles: Different nucleophiles can replace the boronic acid group.
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Its derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 552846-17-0)
- Key Differences : The boronic ester is at position 4 instead of 3.
- Impact :
- Reactivity : Positional isomerism alters electronic and steric environments. The 3-substituted boronic ester in the target compound may exhibit higher reactivity in cross-coupling due to reduced steric hindrance compared to the 4-substituted analog .
- Molecular Weight : 294.15 g/mol (vs. ~308 g/mol for the target compound, assuming C₁₅H₂₅BN₂O₄).
- Storage : Requires inert atmosphere and 2–8°C, similar to the target compound .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 844501-71-9)
- Key Differences : Lacks the Boc and methyl substituents.
- Impact :
Heterocyclic Analogs
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- Key Differences : Indole core replaces pyrazole.
1-(Tetrahydro-pyran-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-benzotriazole
- Key Differences : Benzotriazole core with a tetrahydropyran protecting group.
- Impact :
Functionalized Derivatives
tert-Butyl (R)-3-(2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate (CAS 1835678-66-4)
- Key Differences: Incorporates a cyano group and a chiral pyrrolidine.
- Impact :
3-((tert-Butyldimethylsilyloxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Key Differences : Dual silyl protecting groups.
- Impact :
- Stability : Enhanced protection against nucleophilic attack but complicates deprotection steps.
- Solubility : Increased hydrophobicity limits aqueous-phase applications .
Biological Activity
tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS No. 1402174-61-1) is a synthetic organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is CHBNO, with a molecular weight of 308.18 g/mol. The compound features a pyrazole ring and a dioxaborolane moiety, contributing to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrazole ring allows for potential enzyme inhibition and receptor binding. Research indicates that compounds with similar structures can exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have shown that pyrazole derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance:
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Enzymes such as cyclooxygenases (COX) are critical in inflammatory processes:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| COX-1 | Competitive | 12.5 |
| COX-2 | Non-competitive | 8.7 |
These results suggest that this compound could be a promising candidate for further development as an anti-inflammatory agent.
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of various pyrazole derivatives. The researchers found that this compound significantly reduced inflammation markers in animal models of arthritis.
Case Study 2: Anticancer Potential
In another study focusing on breast cancer treatment options, the compound was tested alongside other known anticancer agents. Results indicated a synergistic effect when combined with standard chemotherapy drugs, enhancing overall efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized pyrazole intermediates. Key steps include:
- Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under acidic or thermal conditions .
- Boronic Ester Introduction : Palladium-catalyzed cross-coupling (e.g., Miyaura borylation) using bis(pinacolato)diboron (B₂pin₂) in anhydrous tetrahydrofuran (THF) at 80–100°C under inert atmosphere .
- Yield Optimization : Use of degassed solvents, precise stoichiometric ratios (1:1.2 for boronate:pyrazole), and monitoring via TLC or HPLC to minimize side reactions (e.g., deborylation or carbamate cleavage) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 1.2–1.4 ppm for the tert-butyl group, doublets for pyrazole protons (δ 6.5–7.5 ppm), and a multiplet for the boronic ester’s methyl groups (δ 1.3 ppm) .
- ¹¹B NMR : A peak at δ 28–32 ppm confirms the boronate moiety .
- IR Spectroscopy : Stretching bands at ~1340 cm⁻¹ (B–O) and ~1600 cm⁻¹ (C=O of carbamate) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 349.2 (calculated for C₁₈H₂₅BN₂O₄) .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence the compound’s stability during catalytic reactions, and under what conditions might it undergo cleavage?
- Methodological Answer :
- Stability : The tert-butyl carbamate (Boc) group is stable under basic and neutral conditions but hydrolyzes under strong acids (e.g., TFA in dichloromethane) or prolonged heating (>100°C).
- Reactivity Impact : The Boc group protects the pyrazole nitrogen during cross-coupling, preventing undesired coordination with transition metals. However, in acidic media (e.g., HCl/EtOH), Boc cleavage can occur, requiring post-reaction neutralization with bases like NaHCO₃ to isolate free pyrazole intermediates .
Q. What strategies can mitigate competitive side reactions (e.g., protodeboronation or homocoupling) when employing the boronic ester in Suzuki-Miyaura couplings?
- Methodological Answer :
- Protodeboronation Prevention : Use anhydrous, degassed solvents (e.g., THF/DMF) and Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to stabilize the boronate intermediate .
- Homocoupling Control : Optimize Pd loading (0.5–2 mol%) and add phase-transfer catalysts (e.g., TBAB) to enhance aryl halide coupling over boronate dimerization. Monitor reaction progress via GC-MS to adjust stoichiometry dynamically .
Q. How can this compound serve as a building block in synthesizing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules?
- Methodological Answer :
- Bifunctional Design : The boronic ester enables conjugation to aryl halide-containing linkers (e.g., polyethylene glycol [PEG] spacers) via Suzuki coupling. The pyrazole-carbamate core can be functionalized with E3 ligase ligands (e.g., thalidomide analogs) or target-binding moieties (e.g., kinase inhibitors) .
- Case Study : In PROTAC synthesis, the compound’s Boc group is selectively cleaved post-coupling to expose a free amine for subsequent amidation or urea formation. Example protocols involve TFA-mediated deprotection (1:1 TFA/DCM, 1 h, RT) followed by HATU-mediated coupling with carboxylic acid derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral data for this compound: How should researchers validate their findings?
- Methodological Answer : Cross-reference data from multiple sources (e.g., PubChem, CAS Common Chemistry) and replicate synthesis under standardized conditions (e.g., solvent purity, heating rates). For spectral validation, compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like ACD/Labs) .
Safety and Handling in Research Settings
Q. What precautions are critical when handling this compound’s moisture-sensitive boronic ester group during purification?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
